molecular formula C23H24O2 B13102152 11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one

11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one

Cat. No.: B13102152
M. Wt: 332.4 g/mol
InChI Key: WBCDKYGOAOHILU-UHFFFAOYSA-N
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Description

11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one is a complex organic compound with a unique structure that includes a benzyl group, a methoxy group, and a dibenzoannulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the following steps:

    Formation of the dibenzoannulene core: This step involves the cyclization of appropriate precursors under specific conditions to form the dibenzoannulene structure.

    Introduction of the benzyl group: The benzyl group is introduced through a benzylation reaction, often using benzyl chloride and a base such as potassium carbonate.

    Methoxylation: The methoxy group is introduced via a methylation reaction, typically using methyl iodide and a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl chloride with potassium carbonate in acetone.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzyl or methoxy derivatives.

Scientific Research Applications

11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-Methoxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one : Lacks the benzyl group, which may affect its biological activity.
  • 11B-Benzyl-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one : Lacks the methoxy group, which may influence its chemical reactivity.

Uniqueness

11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzoA,Cannulen-3(2H)-one is unique due to the presence of both the benzyl and methoxy groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C23H24O2

Molecular Weight

332.4 g/mol

IUPAC Name

2-benzyl-13-methoxytricyclo[9.4.0.02,7]pentadeca-1(11),6,12,14-tetraen-5-one

InChI

InChI=1S/C23H24O2/c1-25-21-10-11-22-18(14-21)8-5-9-19-15-20(24)12-13-23(19,22)16-17-6-3-2-4-7-17/h2-4,6-7,10-11,14-15H,5,8-9,12-13,16H2,1H3

InChI Key

WBCDKYGOAOHILU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3(CCC(=O)C=C3CCC2)CC4=CC=CC=C4

Origin of Product

United States

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